molecular formula C22H20N2O3 B11562156 5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile

5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile

Cat. No.: B11562156
M. Wt: 360.4 g/mol
InChI Key: YLSJYUYCBKQQOK-UHFFFAOYSA-N
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Description

5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyran ring, a benzyloxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency. The use of automated synthesis platforms and advanced purification techniques can also enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its benzyloxy group can participate in resonance stabilization, while the nitrile group can engage in nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides opportunities for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

5-acetyl-2-amino-6-methyl-4-(3-phenylmethoxyphenyl)-4H-pyran-3-carbonitrile

InChI

InChI=1S/C22H20N2O3/c1-14(25)20-15(2)27-22(24)19(12-23)21(20)17-9-6-10-18(11-17)26-13-16-7-4-3-5-8-16/h3-11,21H,13,24H2,1-2H3

InChI Key

YLSJYUYCBKQQOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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